(S)-2,5,5-trimethylthiazolidine-4-carboxylic acid
Overview
Description
(S)-2,5,5-trimethylthiazolidine-4-carboxylic acid, also known as TMTB, is a cyclic amino acid that is commonly used in scientific research. It is synthesized through a multi-step process that involves the reaction of various reagents under specific conditions. TMTB has been found to have numerous biochemical and physiological effects, making it a valuable tool in the study of various biological processes.
Scientific Research Applications
Epimerization Studies
The compound demonstrates unique properties in epimerization studies. Specifically, 2(R,S)-5,5-Trimethylthiazolidine-4-(S)-carboxylic acid undergoes epimerization at the C-2 position in neutral, protic solvents. This property is significant for understanding stereochemistry and molecular transformations (Nagasawa, Goon, & Shirota, 1981).
Study in Detoxication Mechanisms
This compound plays a role in the detoxication mechanism for acetaldehyde. In an experiment, ethanol-derived acetaldehyde, circulating in rats given ethanol and disulfiram or pargyline, was sequestered by condensation with D(-)-penicillamine, forming 2,5,5-trimethylthiazolidine-4-carboxylic acid. This process has implications in understanding the body's response to alcohol consumption and its metabolites (Nagasawa, Goon, & Demaster, 1978).
Pseudopeptide Foldamer Construction
It serves as a building block for the construction of pseudopeptide foldamers. The structure of benzyl (4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylate homo-oligomers synthesized up to the pentamer level was investigated, demonstrating potential in designing robust templates for various applications (Tomasini et al., 2003).
Antibacterial Activity
Derivatives of this compound, specifically 2-arylthiazolidine-4-carboxylic acid derivatives, have been synthesized and screened for antibacterial activities against various bacterial strains. This shows its potential in the development of new antibacterial agents (Song et al., 2009).
Applications in Organic Synthesis
The compound has been used in the synthesis of various organic molecules. For example, its derivatives have been used in the synthesis of D-ribo-phytosphingosine, showcasing its role in complex organic syntheses (Lombardo et al., 2006).
Role in Metabolic Studies
It plays a role in metabolic studies, particularly in the metabolism of ethanol. For instance, in rats treated with ethanol, the compound formed via a reaction between D(-)-penicillamine and acetaldehyde, indicating its relevance in studying ethanol metabolism (Serrano et al., 2007).
properties
IUPAC Name |
(4S)-2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c1-4-8-5(6(9)10)7(2,3)11-4/h4-5,8H,1-3H3,(H,9,10)/t4?,5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQSPQRNCBFBSG-AKGZTFGVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1NC(C(S1)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1N[C@H](C(S1)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369356 | |
Record name | CHEBI:141059 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid | |
CAS RN |
212755-85-6 | |
Record name | CHEBI:141059 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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